molecular formula C13H20O3 B2664761 (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid CAS No. 1217271-08-3

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid

Cat. No.: B2664761
CAS No.: 1217271-08-3
M. Wt: 224.3
InChI Key: QJLQJNOTGYJCQZ-XFXZXTDPSA-N
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Description

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid is an organic compound characterized by its unique structure, which includes a conjugated system of double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpent-3-en-1-ol and hept-2-enoic acid.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a common method involves the use of a palladium catalyst in a hydrogenation reaction to achieve the desired configuration of the double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid: This isomer differs in the configuration of the double bond.

    2-(4-Methylpent-3-enyl)-6-oxoheptanoic acid: This compound lacks the conjugated double bond system.

Uniqueness

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its conjugated system of double bonds and ketone group make it a versatile intermediate in organic synthesis and a potential candidate for therapeutic applications.

Properties

IUPAC Name

(Z)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLQJNOTGYJCQZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)C)/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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